molecular formula C14H13F2N B12089995 1-(2',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanamine

1-(2',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanamine

Cat. No.: B12089995
M. Wt: 233.26 g/mol
InChI Key: ITNYTCYNFHHLPD-UHFFFAOYSA-N
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Description

1-(2’,4’-Difluoro-[1,1’-biphenyl]-4-yl)ethanamine is an organic compound with the molecular formula C14H13F2N This compound is characterized by the presence of a biphenyl structure substituted with two fluorine atoms at the 2’ and 4’ positions and an ethanamine group at the 4 position

Preparation Methods

The synthesis of 1-(2’,4’-Difluoro-[1,1’-biphenyl]-4-yl)ethanamine typically involves multi-step organic reactions. One common synthetic route includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2’,4’-Difluoro-[1,1’-biphenyl]-4-yl)ethanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2’,4’-Difluoro-[1,1’-biphenyl]-4-yl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2’,4’-Difluoro-[1,1’-biphenyl]-4-yl)ethanamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s biphenyl structure allows it to fit into binding sites, while the fluorine atoms enhance its binding affinity and stability. The ethanamine group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

1-(2’,4’-Difluoro-[1,1’-biphenyl]-4-yl)ethanamine can be compared with other biphenyl derivatives such as:

The uniqueness of 1-(2’,4’-Difluoro-[1,1’-biphenyl]-4-yl)ethanamine lies in its combination of the biphenyl structure with fluorine substitutions and an ethanamine group, providing a balance of stability, reactivity, and biological activity.

Properties

Molecular Formula

C14H13F2N

Molecular Weight

233.26 g/mol

IUPAC Name

1-[4-(2,4-difluorophenyl)phenyl]ethanamine

InChI

InChI=1S/C14H13F2N/c1-9(17)10-2-4-11(5-3-10)13-7-6-12(15)8-14(13)16/h2-9H,17H2,1H3

InChI Key

ITNYTCYNFHHLPD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)N

Origin of Product

United States

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